molecular formula C9H14ClN3O2S B2674218 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride CAS No. 1803583-35-8

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride

Cat. No. B2674218
CAS RN: 1803583-35-8
M. Wt: 263.74
InChI Key: FGKCKCZAGDPVDI-UHFFFAOYSA-N
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Description

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1803583-35-8 . It has a molecular weight of 263.75 and its IUPAC name is 4-(ethylsulfonamido)benzimidamide hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride is C9H14ClN3O2S . The InChI code for this compound is 1S/C9H13N3O2S.ClH/c1-2-15(13,14)12-8-5-3-7(4-6-8)9(10)11;/h3-6,12H,2H2,1H3,(H3,10,11);1H .

Scientific Research Applications

Carbene Reactivity and Chemical Synthesis

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride demonstrates applications in carbene chemistry. Smith et al. (2009) explored the carbene reactivity of diazoimidazolecarboxylates under thermal or photochemical conditions, which undergo various reactions including insertion into O-H and N-H bonds (Smith et al., 2009).

Coordination Polymers and Sensing Applications

Coordination polymers based on compounds similar to 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride have been researched for their sensing capabilities. Wang et al. (2015) reported on coordination polymers that could be used as fluorescence probes for sensing nitrobenzene at ppm concentrations (Wang et al., 2015).

Polymerization Initiators

Peng et al. (2008) synthesized novel platinum complexes that were efficient initiators for the ring-opening polymerization of amino acid N-carboxyanhydrides, leading to the creation of polypeptides. These findings are relevant to the field of polymer chemistry and materials science (Peng et al., 2008).

Inhibition of Carbonic Anhydrase Isozymes

Scozzafava et al. (1996) studied compounds containing 4-carboxybenzenesulfonamido moieties for their inhibition of carbonic anhydrase isozymes. These findings are significant in understanding the enzymatic interactions and potential therapeutic applications (Scozzafava et al., 1996).

Development of Novel Materials

The synthesis of novel materials such as para-ordered polybenzimidazole has been explored using derivatives of 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride. Kovar and Arnold (1976) reported on the synthesis and properties of these materials, indicating potential applications in high-performance polymers (Kovar & Arnold, 1976).

Antitumor Activity

Huang et al. (2001) explored sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, suggesting potential applications in the development of antitumor drugs. These compounds showed promising results in their in vitro and in vivo evaluations (Huang et al., 2001).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(ethylsulfonylamino)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-2-15(13,14)12-8-5-3-7(4-6-8)9(10)11;/h3-6,12H,2H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKCKCZAGDPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride

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